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For Immediate Release

This technical support guide provides researchers, scientists, and drug development

professionals with a comprehensive overview of the reasons behind the discontinuation of the

clinical development of Alicapistat (ABT-957), a selective calpain-1 and -2 inhibitor previously

under investigation for the treatment of Alzheimer's disease.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of Alicapistat (ABT-957)?

A1: The primary reason for the discontinuation of Alicapistat (ABT-957) was its failure to

achieve sufficient concentrations in the central nervous system (CNS) to engage its therapeutic

target, calpain.[1][2][3][4][5] Clinical trials revealed that the drug concentrations in the

cerebrospinal fluid (CSF) did not reach the levels required for effective calpain inhibition.[2][4]

Q2: Was the discontinuation of Alicapistat related to safety concerns or adverse events?

A2: No, the discontinuation of Alicapistat was not primarily due to safety concerns. Across five

Phase 1 clinical trials, which included healthy young and elderly subjects as well as patients

with mild to moderate Alzheimer's disease, Alicapistat was found to be well-tolerated.[2][3]

The incidence of treatment-emergent adverse events was similar between the Alicapistat and

placebo groups, with no clinically significant changes in vital signs or laboratory measurements

observed.[3]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b605308?utm_src=pdf-interest
https://www.benchchem.com/product/b605308?utm_src=pdf-body
https://www.benchchem.com/product/b605308?utm_src=pdf-body
https://www.benchchem.com/product/b605308?utm_src=pdf-body
https://synapse.patsnap.com/drug/8a43960dfa1d484d98a1354264a566ed
https://pmc.ncbi.nlm.nih.gov/articles/PMC8583780/
https://pubmed.ncbi.nlm.nih.gov/30052328/
https://www.researchgate.net/publication/326659839_Pharmacokinetics_Safety_Tolerability_and_Pharmacodynamics_of_Alicapistat_a_Selective_Inhibitor_of_Human_Calpains_1_and_2_for_the_Treatment_of_Alzheimer_Disease_An_Overview_of_Phase_1_Studies
https://www.alzforum.org/therapeutics/abt-957
https://pmc.ncbi.nlm.nih.gov/articles/PMC8583780/
https://www.researchgate.net/publication/326659839_Pharmacokinetics_Safety_Tolerability_and_Pharmacodynamics_of_Alicapistat_a_Selective_Inhibitor_of_Human_Calpains_1_and_2_for_the_Treatment_of_Alzheimer_Disease_An_Overview_of_Phase_1_Studies
https://www.benchchem.com/product/b605308?utm_src=pdf-body
https://www.benchchem.com/product/b605308?utm_src=pdf-body
https://www.benchchem.com/product/b605308?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8583780/
https://pubmed.ncbi.nlm.nih.gov/30052328/
https://www.benchchem.com/product/b605308?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30052328/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q3: What was the proposed mechanism of action for Alicapistat in Alzheimer's disease?

A3: Alicapistat is an orally active, selective inhibitor of calpain-1 and calpain-2.[3][6] The

rationale for its development was based on the "calpain-cathepsin hypothesis," which posits

that the overactivation of calpain plays a key role in the neurodegenerative processes of

Alzheimer's disease.[1] Aberrant calpain activity is linked to several pathological processes in

Alzheimer's, including neuronal excitotoxicity, synaptic dysfunction mediated by amyloid-beta

(Aβ), and the hyperphosphorylation of tau protein.[5] By inhibiting calpain, Alicapistat was

intended to mitigate these neurodegenerative effects.[5]

Q4: What specific evidence led to the conclusion of insufficient target engagement?

A4: The conclusion of insufficient target engagement was based on pharmacokinetic and

pharmacodynamic data from Phase 1 clinical trials. Pharmacokinetic analysis showed that

while plasma concentrations of Alicapistat were significantly higher than the half-maximal

inhibitory concentration (IC50) for calpain, the concentrations measured in the CSF were not.

[2] Specifically, CSF concentrations of Alicapistat were found to be between 9 and 21 nM,

which was below the IC50 required for calpain inhibition in biochemical assays.[2] Furthermore,

a pharmacodynamic study assessing changes in rapid eye movement (REM) sleep

parameters, a proposed downstream marker of central calpain activity, showed no effect of

Alicapistat at doses of 400 mg or 800 mg twice daily.[3]

Q5: What were the key clinical trials conducted for Alicapistat?

A5: AbbVie conducted a Phase 1 clinical trial program for Alicapistat. One key trial,

NCT02573740, was terminated in June 2016 due to insufficient target engagement based on

preclinical data.[7] This study intended to evaluate the safety and tolerability of multiple doses

of ABT-957 in participants with mild cognitive impairment or mild to moderate Alzheimer's

disease.[5] An earlier Phase 1 study in healthy volunteers also failed to show a

pharmacodynamic effect on REM sleep.[2][3]
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Parameter Value Source

Alicapistat CSF Concentration 9-21 nM [2]

Calpain Inhibition IC50

Not explicitly stated, but CSF

concentrations were below this

value

[2]

Alicapistat Dosing in

Pharmacodynamic Study
400 mg and 800 mg twice daily [3]

Pharmacodynamic Endpoint
No effect on REM sleep

parameters
[3]

Phase 1 Trial Termination

(NCT02573740)
June 2016 [7]

Experimental Protocols
Pharmacodynamic Assessment of Central Calpain Activity

Objective: To assess the central pharmacodynamic effect of Alicapistat.

Methodology: A Phase 1 study was conducted in healthy male subjects aged 25-45 with

regular sleep habits.[2] Participants received either Alicapistat (400 mg or 800 mg twice

daily) or a placebo.[3] Polysomnography was used to measure sleep parameters, with a

particular focus on REM sleep. The selection of REM sleep as a pharmacodynamic endpoint

was based on preclinical animal studies where sleep perturbations were observed following

Alicapistat administration, proposed to be a functional consequence of increased

extracellular acetylcholine.[2] An active control, donepezil (10 mg twice daily), was used to

validate the sensitivity of the sleep parameter measurements.[3]

Outcome: Alicapistat did not demonstrate any effect on REM sleep parameters, unlike the

active control, donepezil.[3] This lack of effect suggested inadequate CNS concentrations of

the drug to engage the target.[3]
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Caption: Proposed mechanism of Alicapistat in Alzheimer's disease.
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Caption: Alicapistat clinical development and discontinuation workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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